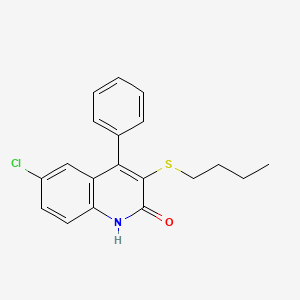![molecular formula C23H30N2O3 B11612977 5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B11612977.png)
5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylacetyl group, and a cyclohexane-1,3-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a phenylacetyl group through an acylation reaction. This intermediate is then reacted with a cyclohexane-1,3-dione derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-DIMETHYL-2,2’-DIPYRIDYL: Another compound with a similar structural motif but different functional groups.
5,5-DIMETHYL-1,3-DIOXAN-2-ONE: A structurally related compound with different chemical properties.
Uniqueness
5,5-DIMETHYL-2-[({[1-(2-PHENYLACETYL)PIPERIDIN-4-YL]METHYL}AMINO)METHYLIDENE]CYCLOHEXANE-1,3-DIONE is unique due to its combination of a piperidine ring, phenylacetyl group, and cyclohexane-1,3-dione core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H30N2O3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-hydroxy-5,5-dimethyl-2-[[1-(2-phenylacetyl)piperidin-4-yl]methyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C23H30N2O3/c1-23(2)13-20(26)19(21(27)14-23)16-24-15-18-8-10-25(11-9-18)22(28)12-17-6-4-3-5-7-17/h3-7,16,18,26H,8-15H2,1-2H3 |
InChI-Schlüssel |
HQEMUXOGAHUNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2CCN(CC2)C(=O)CC3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-3-[1-(2-chlorobenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B11612901.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-diethyl-3-methoxyaniline](/img/structure/B11612909.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11612923.png)
![(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11612947.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)

![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11612961.png)
![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11612982.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612987.png)
